

Application Notes and Protocols: ¹³C NMR Analysis of 1-(4-Methylbenzyl)azetidine

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Compound of Interest

Compound Name: 1-(4-Methylbenzyl)azetidine

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of **1-(4-Methylbenzyl)azetidine**. It includes estimated chemical shift data, a step-by-step experimental procedure, and a visual representation of the workflow. This guide is intended to assist researchers in the structural characterization of this and similar azetidine derivatives.

Introduction

1-(4-Methylbenzyl)azetidine is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are important building blocks in medicinal chemistry.^[1] The structural elucidation of such molecules is crucial for confirming their identity and purity. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.^{[2][3]} This application note outlines the methodology for obtaining and interpreting the ¹³C NMR spectrum of **1-(4-Methylbenzyl)azetidine**.

Estimated ¹³C NMR Data

The following table summarizes the estimated ¹³C NMR chemical shifts for **1-(4-Methylbenzyl)azetidine**. These values are predicted based on the analysis of structurally similar compounds, such as 1-(4-methylbenzyl)piperidine^[4], and general principles of ¹³C NMR spectroscopy.^{[5][6]} The numbering of the carbon atoms is shown in Figure 1.

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Figure 1. Chemical structure of **1-(4-Methylbenzyl)azetidine** with carbon numbering for ^{13}C NMR assignments.

Table 1: Estimated ^{13}C NMR Chemical Shifts for **1-(4-Methylbenzyl)azetidine**

Carbon Atom	Estimated Chemical Shift (δ , ppm)	Multiplicity (Proton Decoupled)
C1	136-138	Singlet
C2, C6	128-130	Doublet
C3, C5	128-130	Doublet
C4	135-137	Singlet
C7 (CH ₃)	20-22	Quartet
C8 (CH ₂)	62-65	Triplet
C9, C11 (CH ₂)	53-56	Triplet
C10 (CH ₂)	18-22	Triplet

Note: The actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocol

This section details the procedure for preparing a sample of **1-(4-Methylbenzyl)azetidine** and acquiring its ^{13}C NMR spectrum.

3.1. Materials and Equipment

- **1-(4-Methylbenzyl)azetidine** sample
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[7]

3.2. Sample Preparation

- Weigh approximately 10-20 mg of the **1-(4-Methylbenzyl)azetidine** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

3.3. NMR Spectrometer Setup and Data Acquisition

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to obtain a sharp and symmetrical lock signal.
- Set the following acquisition parameters for a standard proton-decoupled ¹³C NMR experiment:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

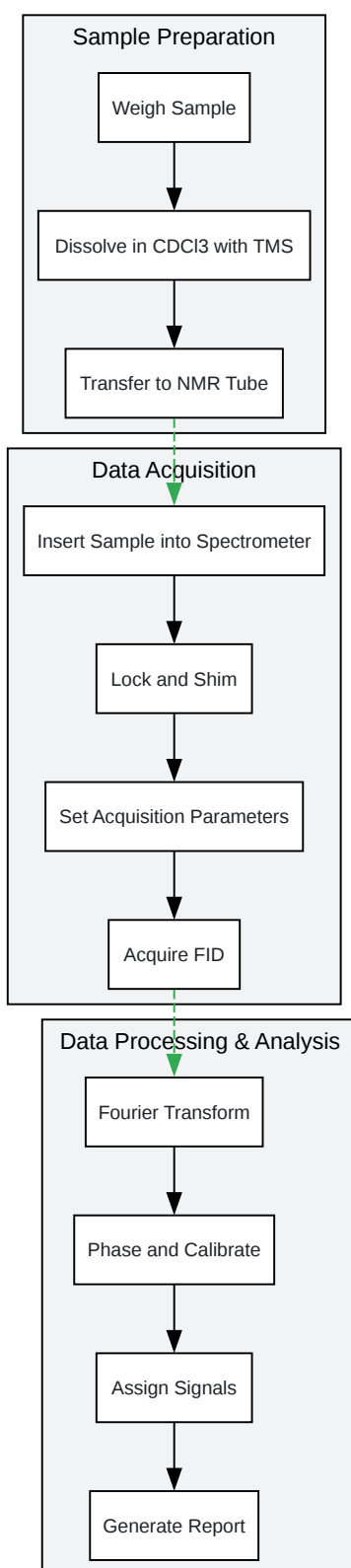
- Spectral Width: 0 to 220 ppm.[5]
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay (D1): 2 seconds. While longer delays are needed for precise quantification, this value is sufficient for routine qualitative analysis.[8]
- Number of Scans: 128 to 1024 scans, depending on the sample concentration.
- Temperature: 298 K (25 °C).

3.4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
- Integrate the peaks if quantitative analysis is desired (note that for standard ^{13}C NMR, integrations are not always reliable without specific experimental setups).
- Analyze the chemical shifts and multiplicities to assign the signals to the respective carbon atoms in the molecule.

Experimental Workflow

The following diagram illustrates the logical flow of the ^{13}C NMR analysis process.



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Figure 2. Experimental workflow for ^{13}C NMR analysis.

Conclusion

The protocol described in this application note provides a comprehensive guide for the ^{13}C NMR analysis of **1-(4-Methylbenzyl)azetidine**. By following these steps, researchers can reliably obtain and interpret the ^{13}C NMR spectrum, which is an essential step in the structural verification of this and related compounds in a drug discovery and development setting.

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